1-(2-ethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of phenyl, ethoxyphenyl, and triazoloazepinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the phenyl and ethoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and urea derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The triazoloazepine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2- {5H,6H,7H,8H,9H- [1,2,4]triazolo [4,3-a]azepin-3-yl}acetonitrile
- 3- {5H,6H,7H,8H,9H- [1,2,4]triazolo [4,3-a]azepin-3-yl}phenol
- methyl ( {5H,6H,7H,8H,9H- [1,2,4]triazolo [4,3-a]azepin-3-yl}methyl)amine
Uniqueness
What sets 3-(2-ETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-2-30-20-14-9-8-13-19(20)28(23(29)24-18-11-5-3-6-12-18)17-22-26-25-21-15-7-4-10-16-27(21)22/h3,5-6,8-9,11-14H,2,4,7,10,15-17H2,1H3,(H,24,29) |
InChI Key |
NRIWLSXLVXAWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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